Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 2-chloro-5-bromomethylbenzoate with 4,4,6-trimethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the replacement of the halide group with various organic groups, facilitated by a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate or sodium hydroxide), and various organic halides or triflates. The reactions are typically carried out in solvents like toluene or ethanol, under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar boron-containing compound used in organic synthesis.
Uniqueness
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structure, which provides enhanced stability and reactivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)10-5-6-12(16)11(7-10)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYMGQPJIJYMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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